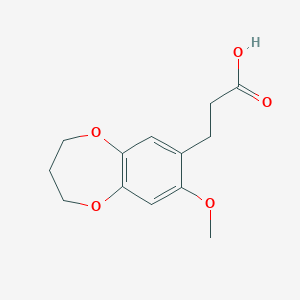
3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid
Overview
Description
3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is a chemical compound belonging to the class of benzodioxepins. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at the 8th position and the propanoic acid moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Thorpe Cyclization: One common synthetic route involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to the ketone. This ketone can be further converted to the desired compound through various reactions.
Reductive Alkylation: The ketone intermediate can be reduced to form an amino alcohol, which can then undergo reductive alkylation to introduce various alkyl or aralkyl groups.
Epoxide Formation: Another route involves converting the ketone to an epoxide using dimethyl sulfoxonium methylide, followed by reaction with a primary amine to form the final product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino alcohols and amines.
Substitution Products: Derivatives with different substituents on the benzodioxepin ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging. Medicine: Industry: Its unique structure and properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve modulation of signaling pathways related to oxidative stress, inflammation, and microbial growth. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one: This compound shares a similar benzodioxepin core but has different substituents.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound without the propanoic acid moiety.
Uniqueness: The presence of the propanoic acid group in 3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid distinguishes it from other benzodioxepins, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
3-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-10-8-12-11(17-5-2-6-18-12)7-9(10)3-4-13(14)15/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDCPYCUMMYZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)O)OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190889 | |
| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-86-6 | |
| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


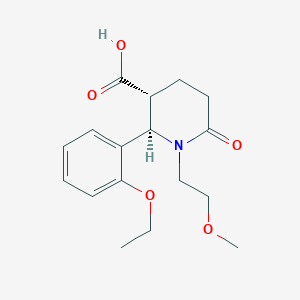
![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)
![5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B7816351.png)
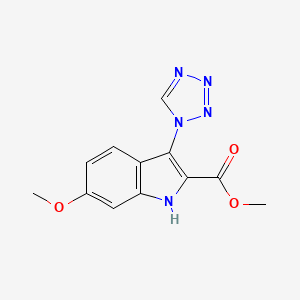
![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid](/img/structure/B7816370.png)
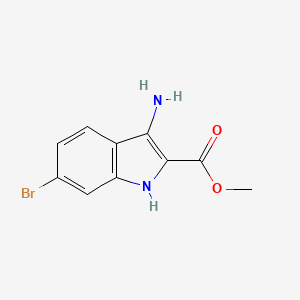
![4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B7816383.png)
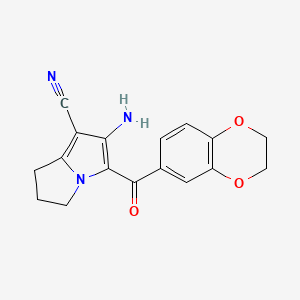

![1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7816403.png)
![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B7816415.png)
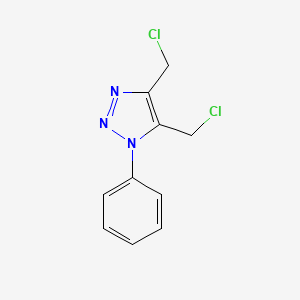
![N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE](/img/structure/B7816427.png)
